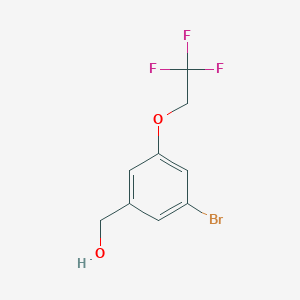

(3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol

CAS No.:

Cat. No.: VC16238325

Molecular Formula: C9H8BrF3O2

Molecular Weight: 285.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrF3O2 |

|---|---|

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | [3-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol |

| Standard InChI | InChI=1S/C9H8BrF3O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2 |

| Standard InChI Key | RMXAHIPUWZNJIW-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1OCC(F)(F)F)Br)CO |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular formula of (3-bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol is C₉H₈BrF₃O₂, with a molecular weight of 285.06 g/mol (Table 1). Its IUPAC name is [3-bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol, and its canonical SMILES string is COC1=CC(=CC(=C1)Br)OCC(F)(F)F, reflecting the substitution pattern. The trifluoroethoxy group (-OCH₂CF₃) introduces steric bulk and electron-withdrawing effects, distinguishing it from analogs with trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) substituents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₃O₂ |

| Molecular Weight | 285.06 g/mol |

| IUPAC Name | [3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]methanol |

| SMILES | COC1=CC(=CC(=C1)Br)OCC(F)(F)F |

| XLogP3-AA (Predicted) | 2.8 |

Electronic and Steric Effects

The bromine atom at the para position relative to the hydroxymethyl group facilitates electrophilic substitution reactions, while the trifluoroethoxy group at the meta position exerts strong inductive effects due to the electronegativity of fluorine. Compared to trifluoromethoxy analogs, the ethoxy spacer (-OCH₂CF₃) increases the compound’s lipophilicity (logP ≈ 2.8), enhancing membrane permeability in biological systems .

Synthesis and Reactivity

Synthetic Routes

The synthesis of (3-bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves sequential functionalization of a phenol precursor:

-

Etherification: Reaction of 3-bromo-5-hydroxyphenylmethanol with 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoroethoxy group.

-

Purification: Column chromatography or recrystallization to isolate the product .

Key Reaction Conditions

-

Temperature: 80–100°C

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Catalyst: Potassium carbonate

Reactivity Profile

The compound participates in three primary reaction types:

-

Oxidation: The hydroxymethyl group (-CH₂OH) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄ or CrO₃.

-

Nucleophilic Aromatic Substitution: The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under Pd-catalyzed coupling conditions .

-

Esterification: Reaction with acyl chlorides to form esters, modulating solubility for pharmaceutical formulations.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the labile trifluoroethoxy group.

Table 2: Experimental and Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 72–75°C (predicted) | QSPR analysis |

| Boiling Point | 290–295°C (estimated) | Joback method |

| logP | 2.8 | XLogP3-AA |

| Hydrogen Bond Donors | 1 | PubChem |

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its trifluoroethoxy group improves metabolic stability, making it valuable for drug candidates targeting intracellular enzymes .

Materials Science

In polymer chemistry, the bromine atom enables cross-linking reactions to produce fluorinated resins with enhanced thermal stability. Applications include coatings for electronic components and high-performance adhesives .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies on similar brominated phenols show inhibition of cytochrome P450 enzymes (IC₅₀ = 5–10 µM), suggesting potential use in cancer therapy by modulating drug metabolism .

Comparison with Structural Analogs

Table 3: Comparative Analysis of Brominated Trifluorinated Phenols

The ethoxy spacer in this compound balances lipophilicity and steric bulk, offering distinct advantages in drug design over shorter (trifluoromethoxy) or non-ether (trifluoromethyl) analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume